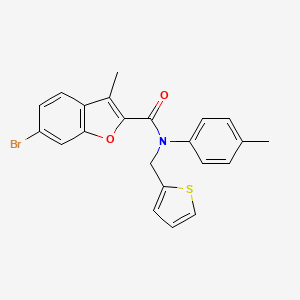![molecular formula C21H17ClN2OS2 B11354950 3-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B11354950.png)
3-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, a thiazole ring, and a chlorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1-benzothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Hantzsch thiazole synthesis, which is a reaction between a substituted thiourea and α-halo ketones in the presence of ethanol as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1-benzothiophene-2-carboxamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzothiophene or thiazole rings.
Scientific Research Applications
3-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antibacterial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The presence of the thiazole and benzothiophene rings suggests that it may interact with enzymes or receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2-methylphenyl)-1-benzothiophene-2-carboxamide
- 3-chloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide
- 3-chloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide
Uniqueness
3-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1-benzothiophene-2-carboxamide is unique due to the combination of its structural features, including the benzothiophene core, thiazole ring, and chlorinated phenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H17ClN2OS2 |
|---|---|
Molecular Weight |
413.0 g/mol |
IUPAC Name |
3-chloro-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H17ClN2OS2/c1-13-6-8-14(9-7-13)21-24-15(12-26-21)10-11-23-20(25)19-18(22)16-4-2-3-5-17(16)27-19/h2-9,12H,10-11H2,1H3,(H,23,25) |
InChI Key |
LCHQONHRHWVWSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethoxyphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11354877.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11354894.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide](/img/structure/B11354895.png)
![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11354903.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11354910.png)
![2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11354911.png)
![3-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide](/img/structure/B11354913.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B11354921.png)
![2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B11354922.png)
![2-[1-(3-Chloro-4-methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B11354928.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)propanamide](/img/structure/B11354929.png)
![N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B11354935.png)

![N-(3-chloro-4-fluorophenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11354946.png)
